1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3S/c1-9(2)22-11(4)14(10(3)19-22)26(23,24)17-7-13-18-15(20-25-13)12-6-16-21(5)8-12/h6,8-9,17H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKONIFAQGUKILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, interaction with biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features multiple functional groups, including a sulfonamide moiety and pyrazole rings. These structural components are significant for its biological activity. The presence of the oxadiazole ring also contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.38 g/mol |
| CAS Number | Not specified |
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. It has been shown to inhibit specific enzymes involved in pain and inflammation pathways, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Mechanism of Action:
The exact mechanism of action remains unclear; however, studies suggest that the compound interacts with various biological targets, including enzymes and receptors related to inflammatory responses. Techniques such as enzyme inhibition assays and molecular docking simulations are often employed to elucidate these interactions.
Structure-Activity Relationship (SAR)
SAR studies highlight the importance of specific structural modifications in enhancing biological activity. The 3,5-dimethyl substitutions on the pyrazole ring are particularly critical for improving the compound's inhibitory effects on target enzymes.
Key Findings:
- Compounds with similar structural features have demonstrated varying degrees of biological activity.
- The unique combination of isopropyl and methyl groups enhances lipophilicity, potentially improving binding affinity to biological targets compared to simpler analogs.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,5-Dimethylpyrazole Sulfonamide | Dimethyl substitutions on the pyrazole ring | Anti-inflammatory |
| Pyrazolopyridine Sulfonamide | Incorporates a pyridine ring | Anticancer activity |
| 4-Sulfonamidopyrazoles | Various substitutions | Diverse biological activities |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-isopropyl-3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, sulfonamide intermediates are often alkylated using K₂CO₃ as a base in polar aprotic solvents like DMF at room temperature . Yield optimization requires precise stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol precursor) and inert atmospheres to prevent oxidation. Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can researchers confirm the structural integrity of this sulfonamide-pyrazole-oxadiazole hybrid?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁵N) and high-resolution mass spectrometry (HRMS) are essential. IR spectroscopy can validate functional groups like sulfonamide S=O stretches (~1350–1150 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry, particularly for the oxadiazole and pyrazole rings . Purity should be confirmed via HPLC with UV detection at λ = 254 nm.
Q. What solubility challenges are associated with this compound, and how can they be mitigated?
- Methodological Answer : The sulfonamide group and aromatic heterocycles confer low aqueous solubility. Co-solvents (e.g., DMSO:water mixtures) or formulation with cyclodextrins can enhance solubility for in vitro assays . Solubility parameters (Hansen solubility parameters) should be calculated to identify optimal solvents .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Start with enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamide’s known role in binding catalytic sites. Cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) can identify antiproliferative activity. Dose-response curves (IC₅₀) should be generated using serial dilutions (1 nM–100 µM) .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions to minimize byproducts during the oxadiazole ring formation?
- Methodological Answer : Byproducts like open-chain intermediates often arise from incomplete cyclization. Refluxing in POCl₃ or using microwave-assisted synthesis (120°C, 30 min) improves cyclization efficiency . Kinetic studies (e.g., in situ FTIR) can identify optimal reaction times. Computational modeling (DFT) of transition states may guide catalyst selection .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray structures)?
- Methodological Answer : Dynamic NMR can detect conformational exchange in solution (e.g., rotameric equilibria of the isopropyl group). Compare experimental NMR shifts with DFT-calculated chemical shifts (using Gaussian or ORCA) to validate assignments . For crystallographic discrepancies (e.g., bond angles), check for temperature-dependent lattice effects.
Q. How does the 1-methylpyrazole substituent influence binding affinity in molecular docking studies?
- Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger) with and without the 1-methylpyrazole moiety. Analyze binding energy (ΔG) and hydrogen-bonding interactions. Compare with analogs lacking the methyl group to isolate its contribution. MD simulations (100 ns) can assess stability of the ligand-receptor complex .
Q. What are the stability profiles of this compound under accelerated degradation conditions?
- Methodological Answer : Conduct forced degradation studies (ICH Q1A guidelines) under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via UPLC-PDA-MS to identify major degradation pathways. Arrhenius plots (40°C–60°C) predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
